1-Benzylazepane-2-carboxylic acid
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Overview
Description
1-Benzylazepane-2-carboxylic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a benzyl group attached to an azepane ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylazepane-2-carboxylic acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and subsequently to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes or hydrolysis reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylazepane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to primary alcohols.
Substitution: Nucleophilic acyl substitution reactions can convert the carboxylic acid to esters, amides, and acid chlorides.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alcohols for esterification, ammonia or amines for amidation, thionyl chloride (SOCl₂) for acid chloride formation.
Major Products:
Esters: Formed through esterification reactions with alcohols.
Amides: Produced by reacting with ammonia or amines.
Acid Chlorides: Obtained by treating with thionyl chloride.
Scientific Research Applications
1-Benzylazepane-2-carboxylic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzylazepane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparison with Similar Compounds
1-Benzylazepine: Shares the benzyl and azepane structural features but lacks the carboxylic acid group.
1-Benzylpiperidine-2-carboxylic acid: Similar structure with a piperidine ring instead of an azepane ring.
Uniqueness: 1-Benzylazepane-2-carboxylic acid is unique due to the combination of the benzyl group, azepane ring, and carboxylic acid functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H19NO2 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-benzylazepane-2-carboxylic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)13-9-5-2-6-10-15(13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2,(H,16,17) |
InChI Key |
GRUPWODJNNRENK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(N(CC1)CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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